

Lrrk2-IN-14: Inducing LRRK2 Dephosphorylation for Research and Drug Development

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Compound of Interest

Compound Name: *Lrrk2-IN-14*

Cat. No.: *B15581637*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD) and are also associated with sporadic forms of the disease. Increased LRRK2 kinase activity is considered a key pathogenic event, making it a prime target for therapeutic intervention. **Lrrk2-IN-14** is a potent and orally active inhibitor of LRRK2 kinase activity. A key pharmacodynamic marker of LRRK2 inhibition in cellular and in vivo models is the dephosphorylation of LRRK2 at a cluster of serine residues, most notably Serine 935 (pS935). This dephosphorylation event serves as a reliable biomarker for assessing the engagement of LRRK2 by inhibitors like **Lrrk2-IN-14**.

These application notes provide detailed protocols and quantitative data for utilizing **Lrrk2-IN-14** to induce LRRK2 dephosphorylation, a critical step in preclinical research and drug development for Parkinson's disease.

Mechanism of Action

Lrrk2-IN-14, like other type I LRRK2 kinase inhibitors, targets the ATP-binding site of the kinase domain. Inhibition of LRRK2's catalytic activity leads to a rapid and robust

dephosphorylation at several key serine residues, including Ser910, Ser935, Ser955, and Ser973. This dephosphorylation is thought to be mediated by protein phosphatase 1 (PP1).

The phosphorylation of Ser910 and Ser935 is crucial for the interaction of LRRK2 with 14-3-3 proteins. This interaction is believed to maintain LRRK2 in a diffuse cytoplasmic localization. Upon inhibitor-induced dephosphorylation, the binding of 14-3-3 proteins is disrupted, leading to a conformational change in LRRK2 and its accumulation into cytoplasmic, skein-like inclusions. Furthermore, dephosphorylation can trigger the ubiquitination and subsequent proteasomal degradation of LRRK2. Therefore, monitoring the phosphorylation status of LRRK2 at Ser935 is a widely accepted cellular readout for LRRK2 kinase inhibitor activity.

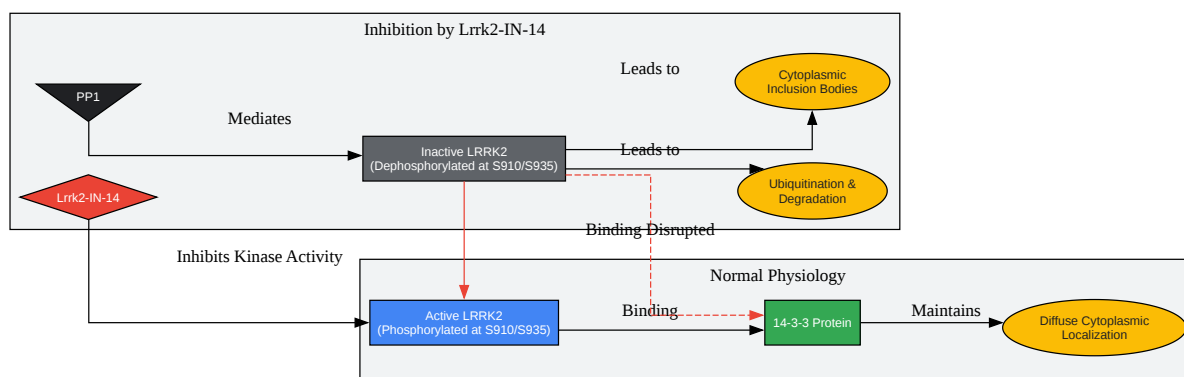
Quantitative Data

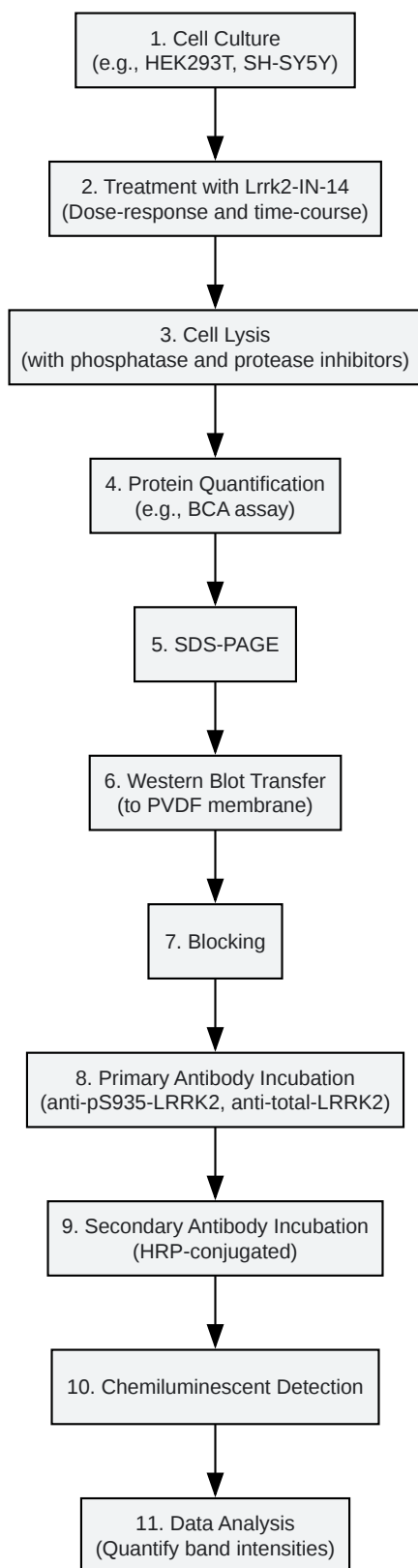
The following table summarizes the quantitative data for **Lrrk2-IN-14** and other relevant LRRK2 inhibitors. This data is essential for designing experiments and interpreting results.

Compound	Target	Assay Type	IC50	Cell Line / System	Notes	Reference
Lrrk2-IN-14	LRRK2 (G2019S)	Cellular Activity	6.3 nM	Not specified	Orally active and blood-brain barrier permeable.	
LRRK2-IN-1	LRRK2 (WT)	Biochemical	13 nM	In vitro		
LRRK2-IN-1	LRRK2 (G2019S)	Biochemical	6 nM	In vitro		
MLi-2	LRRK2	Cellular (pRab10)	1 nM	Mouse Embryonic Fibroblasts	Potent and selective.	
GNE-7915	LRRK2	In vivo	Not specified	R1441G mutant mice	Brain-penetrant.	
H-1152	LRRK2	Cellular (pS935)	~10-30 μ M	Swiss 3T3 cells	Induces complete dephosphorylation.	
Sunitinib	LRRK2	Cellular (pS935)	~3-10 μ M	Swiss 3T3 cells	Induces complete dephosphorylation.	

Signaling Pathway and Experimental Workflow

To visualize the key molecular events and the experimental process, the following diagrams are provided in the DOT language for Graphviz.





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